REACTION_CXSMILES
|
C[O-].[Na+].[N+:4]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[CH3:13])([O-:6])=[O:5].[C:14](OCC)(=O)[C:15]([O:17]CC)=[O:16].Cl.[NH2:25][OH:26].[OH-].[Na+].Cl>O.C(O)C>[N+:4]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[CH2:13][C:14](=[N:25][OH:26])[C:15]([OH:17])=[O:16])([O-:6])=[O:5] |f:0.1,4.5,6.7|
|
Name
|
|
Quantity
|
8228.4 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
8768.4 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
59.6 mol
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
sodium methoxide
|
Quantity
|
60 mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred overnight at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added all at once
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 25 minutes
|
Duration
|
25 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 60° with an ice-bath
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
CUSTOM
|
Details
|
Most of the ethanol was then removed
|
Type
|
TEMPERATURE
|
Details
|
The turbid solution was cooled at 50°
|
Type
|
TEMPERATURE
|
Details
|
The temperature was maintained at 50°
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled to 10°
|
Type
|
WAIT
|
Details
|
The stirring was continued overnight at 10°
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
WASH
|
Details
|
washed with 6×4,000 ml of water, air
|
Type
|
CUSTOM
|
Details
|
dried overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
The suspension was stirred for 1 hour under nitrogen atmosphere
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The product was collected
|
Type
|
WASH
|
Details
|
washed with 4×2,000 ml of toluene
|
Type
|
CUSTOM
|
Details
|
dried (5 mm Hg/60°)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)CC(C(=O)O)=NO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |